N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
Description
The compound features a cyclohepta[c]pyridazinone core fused with a seven-membered ring, connected via an acetamide bridge to a 1,2-thiazinan-1,1-dioxide-substituted phenyl group. Key structural attributes include:
- Acetamide linkage: A common pharmacophore facilitating molecular recognition in biological systems.
- 1,2-Thiazinan-1,1-dioxide: A sulfone-containing heterocycle enhancing polarity and metabolic stability compared to non-oxidized thiazinanes.
While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs suggest roles in targeting enzymes or receptors via hydrogen bonding and hydrophobic interactions .
Properties
Molecular Formula |
C21H26N4O4S |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-[3-(1,1-dioxothiazinan-2-yl)phenyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C21H26N4O4S/c26-20(15-24-21(27)13-16-7-2-1-3-10-19(16)23-24)22-17-8-6-9-18(14-17)25-11-4-5-12-30(25,28)29/h6,8-9,13-14H,1-5,7,10-12,15H2,(H,22,26) |
InChI Key |
UUDOCIKYVHRXDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NC3=CC(=CC=C3)N4CCCCS4(=O)=O |
Origin of Product |
United States |
Biological Activity
N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a complex organic compound that combines a thiazinan moiety with a cycloheptapyridazine structure. This unique configuration suggests potential applications in medicinal chemistry due to its diverse biological activities.
Structural Overview
Molecular Formula : C20H25N3O4S
Molecular Weight : 405.55 g/mol
IUPAC Name : this compound
Biological Activity
The biological activity of this compound can be attributed to its structural components:
1. Antimicrobial Activity
Research indicates that compounds with thiazine structures exhibit significant antimicrobial properties. For instance, derivatives of thiazines have been shown to possess activity against various bacterial strains and fungi . The presence of the thiazinan ring enhances the pharmacokinetic profile of the compound.
2. Antitumor Properties
The cycloheptapyridazine component is associated with anticancer activities. Studies have demonstrated that thiazine derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including enzyme inhibition and receptor modulation .
3. Anti-inflammatory Effects
Thiazine compounds have been documented to possess anti-inflammatory properties by inhibiting nitric oxide synthase (NOS) activity and other inflammatory mediators . This suggests potential therapeutic applications in treating inflammatory diseases.
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes and receptors. These interactions can alter the activity of these targets leading to various biological effects including inhibition of cancer cell proliferation and modulation of immune responses.
Case Studies
Several studies have explored the biological activities of similar thiazine-containing compounds:
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Cores: The target and RN 1324063-18-4 share the cyclohepta[c]pyridazinone core, while others feature smaller rings (e.g., pyrimidine in Compound 11a). Larger cores may enhance binding specificity but reduce solubility.
- Substituents : The target’s sulfone group increases polarity compared to sulfides in Compound 10a , while RN 1324063-18-4’s trifluoromethoxy group improves lipophilicity .
- Synthesis Yields : Moderate yields (68–74%) are common for acetamide-linked heterocycles, suggesting challenges in optimizing reaction conditions .
Computational Similarity Analysis
Using Tanimoto and Dice indices (bit-vector methods) , the target compound shows higher similarity to RN 1324063-18-4 due to shared cores and acetamide groups. However, differences in substituents (thiazinan vs. benzothiazol) reduce similarity scores. Graph-based methods better capture structural nuances, such as ring topology and hydrogen-bonding patterns, which are critical for bioactivity.
Hydrogen-Bonding and Physicochemical Properties
Research Findings and Implications
- Synthetic Feasibility : Acetamide-linked heterocycles often require multi-step syntheses with moderate yields, highlighting a need for improved catalytic methods .
- Bioactivity Hypotheses : The target’s sulfone group may enhance interactions with polar enzyme active sites, while RN 1324063-18-4’s benzothiazol moiety could target hydrophobic pockets .
Q & A
Basic Question: What are the optimal synthetic routes for synthesizing N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, including condensation of the thiazinan-sulfone moiety with the cyclohepta[c]pyridazin core. Key steps include:
- Amide bond formation : Reacting activated carboxylic acid derivatives (e.g., acid chlorides) with amine-functionalized intermediates under inert conditions. Catalysts like HOBt/DCC may enhance coupling efficiency .
- Cyclization : Controlled heating (80–120°C) in polar aprotic solvents (e.g., DMF) to form the cyclohepta[c]pyridazin ring.
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the final product .
Characterization via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .
Basic Question: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
A combination of analytical techniques is recommended:
- Spectroscopic Analysis :
- Chromatography :
- Elemental Analysis :
Advanced Question: How can experimental design methodologies optimize reaction conditions for this compound’s synthesis?
Methodological Answer:
Implement Design of Experiments (DoE) to systematically evaluate variables:
- Factors : Temperature (80–120°C), solvent polarity (DMF vs. DMSO), catalyst loading (0.1–5 mol%).
- Response Variables : Yield, purity, reaction time.
- Statistical Tools : Use a central composite design (CCD) or Box-Behnken model to identify interactions between factors. Analyze data via ANOVA to determine significance (p < 0.05) .
For example, a DoE study might reveal that DMF at 100°C with 2 mol% catalyst maximizes yield (85%) while minimizing byproducts .
Advanced Question: How can computational methods resolve contradictions in reaction yield data?
Methodological Answer:
Apply quantum chemical calculations to model reaction pathways:
- Density Functional Theory (DFT) : Calculate Gibbs free energy profiles to identify rate-limiting steps (e.g., transition states in cyclization). Software like Gaussian or ORCA can simulate intermediates .
- Kinetic Modeling : Use software such as COPASI to fit experimental yield data to proposed mechanisms (e.g., first-order kinetics for amide bond formation).
If experimental yields deviate from predictions, re-examine solvent effects or side reactions (e.g., sulfone hydrolysis) using ab initio molecular dynamics (AIMD) .
Advanced Question: What computational strategies predict the compound’s reactivity and stability under varying conditions?
Methodological Answer:
- Reactivity Prediction :
- Frontier Molecular Orbital (FMO) Analysis : Compute HOMO-LUMO gaps to assess electrophilic/nucleophilic sites. A smaller gap (<5 eV) suggests higher reactivity at the acetamide moiety .
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to predict aggregation or degradation tendencies.
- Stability Assessment :
Advanced Question: How can AI-driven platforms enhance the design of derivatives with improved bioactivity?
Methodological Answer:
- Generative AI Models : Train a variational autoencoder (VAE) on PubChem datasets to propose structurally diverse derivatives. Prioritize modifications at the cyclohepta[c]pyridazin core for enhanced binding affinity .
- Virtual Screening : Dock derivatives into target protein active sites (e.g., kinase enzymes) using AutoDock Vina. Filter candidates with binding energies < -8 kcal/mol .
- Feedback Loops : Integrate experimental bioassay data (IC) into AI models to refine predictions iteratively .
Advanced Question: What strategies mitigate byproduct formation during large-scale synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress in real time. Adjust feed rates of reagents if byproducts (e.g., dimerized intermediates) exceed 5% .
- Flow Chemistry : Implement continuous-flow reactors to improve heat/mass transfer. For example, a microreactor with a residence time of 10 minutes at 100°C reduces side reactions compared to batch processes .
Advanced Question: How can researchers validate the compound’s mechanism of action in biological systems?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to target proteins (e.g., ΔH, ΔS) to confirm enthalpy-driven interactions.
- Kinase Assays : Use a radiometric filter-binding assay to quantify inhibition (e.g., -ATP incorporation). Compare IC values across isoforms to assess selectivity .
- CRISPR-Cas9 Knockout Models : Validate target engagement by testing the compound in cell lines with silenced target genes. A >50% reduction in activity confirms specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
